Cas no 2138307-52-3 (3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile)

3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a specialized heterocyclic compound featuring a tetrahydroisoquinoline core with amino and cyano functional groups. Its rigid, sterically hindered structure, conferred by the tetramethyl substitution, enhances stability and selectivity in synthetic applications. The presence of both amino and nitrile groups offers versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s constrained conformation may also contribute to improved binding affinity in medicinal chemistry contexts. Its well-defined molecular architecture ensures consistent performance in complex transformations, particularly in the development of nitrogen-containing scaffolds. Suitable for research-scale and industrial applications requiring high-purity intermediates.
3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile structure
2138307-52-3 structure
Product name:3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
CAS No:2138307-52-3
MF:C14H19N3
Molecular Weight:229.320762872696
CID:6607141
PubChem ID:165849013

3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • EN300-726421
    • 2138307-52-3
    • 3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
    • 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
    • インチ: 1S/C14H19N3/c1-13(2)5-9-10(6-15)12(16)17-7-11(9)14(3,4)8-13/h7H,5,8H2,1-4H3,(H2,16,17)
    • InChIKey: PGYWFBPVCOPKIO-UHFFFAOYSA-N
    • SMILES: N1C(=C(C#N)C2=C(C=1)C(C)(C)CC(C)(C)C2)N

計算された属性

  • 精确分子量: 229.157897619g/mol
  • 同位素质量: 229.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 350
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 62.7Ų

3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-726421-0.5g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
0.5g
$809.0 2023-05-27
Enamine
EN300-726421-2.5g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
2.5g
$1650.0 2023-05-27
Enamine
EN300-726421-0.1g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
0.1g
$741.0 2023-05-27
Enamine
EN300-726421-10.0g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
10g
$3622.0 2023-05-27
Enamine
EN300-726421-0.05g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
0.05g
$707.0 2023-05-27
Enamine
EN300-726421-5.0g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
5g
$2443.0 2023-05-27
Enamine
EN300-726421-0.25g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
0.25g
$774.0 2023-05-27
Enamine
EN300-726421-1.0g
3-amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
2138307-52-3
1g
$842.0 2023-05-27

3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile 関連文献

3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrileに関する追加情報

Exploring the Properties and Applications of 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS No. 2138307-52-3)

In the realm of organic chemistry and pharmaceutical research, 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS No. 2138307-52-3) has emerged as a compound of significant interest. This structurally unique molecule, characterized by its tetrahydroisoquinoline core and carbonitrile functional group, offers a wide range of potential applications in drug discovery, material science, and agrochemical development. Researchers are particularly drawn to its rigid yet flexible framework, which allows for diverse modifications and interactions with biological targets.

The compound's 3-amino substitution and tetramethyl groups contribute to its distinct physicochemical properties, including solubility, stability, and reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted its potential as a building block for heterocyclic compounds, which are pivotal in the development of new therapeutic agents. For instance, derivatives of 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile have shown promise in modulating enzyme activity and receptor binding, sparking interest in its use for neurological disorders and inflammatory diseases.

From a synthetic chemistry perspective, the compound's carbonitrile group offers versatility, enabling reactions such as cyclizations, condensations, and nucleophilic additions. This adaptability aligns with the growing demand for efficient synthetic routes in both academic and industrial settings. Moreover, its tetrahydroisoquinoline scaffold is a common motif in natural products and bioactive molecules, further enhancing its appeal to researchers exploring structure-activity relationships (SAR).

Beyond pharmaceuticals, 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has potential applications in material science. Its rigid structure and functional groups could contribute to the design of organic semiconductors or ligands for catalysis. As the field of green chemistry gains traction, the compound's potential for sustainable synthesis is also being explored, particularly in reactions that minimize waste and energy consumption.

In the context of drug discovery, the compound's tetrahydroisoquinoline core is reminiscent of alkaloids found in nature, which often exhibit bioactivity. This connection has led to investigations into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Researchers are also examining its potential as a scaffold for fragment-based drug design, a strategy gaining popularity in precision medicine.

As the scientific community continues to explore 3-Amino-6,6,8,8-tetramethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, its role in medicinal chemistry and chemical biology is expected to expand. With advancements in computational modeling and high-throughput screening, the compound's interactions with biological targets can be further elucidated, paving the way for innovative applications. Whether as a key intermediate or a lead compound, its versatility ensures it will remain a topic of interest for years to come.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD